Trifluoroacetaldehyde ethyl hemiacetal

Organocatalysis Aldol Reaction Catalyst Screening

Gaseous fluoral (b.p. -18°C) is impractical for standard lab workflows. TFAE is the stable liquid equivalent that eliminates gas-handling equipment and polymerization risk. Key advantages: • Direct organocatalytic aldol reactions with unmodified ketones at RT - up to 95% yield. • Superior enantioselectivity vs. difluoro analogues for chiral β-CF3 ketones. • NHC-catalyzed crossed acyloin condensations with >95:5 chemoselectivity. Eliminate polymerization risk and scale reliably from med chem to process R&D.

Molecular Formula C4H7F3O2
Molecular Weight 144.09 g/mol
CAS No. 433-27-2
Cat. No. B041087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetaldehyde ethyl hemiacetal
CAS433-27-2
Synonyms1-Ethoxy-2,2,2-trifluoro-ethanol;  1-Ethoxy-2,2,2-trifluoroethanol;  Fluoral ethyl hemiacetal;  NSC 65431
Molecular FormulaC4H7F3O2
Molecular Weight144.09 g/mol
Structural Identifiers
SMILESCCOC(C(F)(F)F)O
InChIInChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3
InChIKeyKLXJPQNHFFMLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetaldehyde Ethyl Hemiacetal: Key CF3 Synthon


Trifluoroacetaldehyde ethyl hemiacetal (TFAE), also known as 1-ethoxy-2,2,2-trifluoroethanol, is a stable, liquid hemiacetal that serves as an essential synthetic equivalent for the highly reactive and gaseous trifluoroacetaldehyde (fluoral). It is a critical C2-building block for introducing the trifluoromethyl group into complex organic molecules, a modification that often enhances metabolic stability and bioavailability in drug candidates. TFAE is widely utilized in the synthesis of α-trifluoromethylated alcohols, which are key intermediates for antifungal, antitumor, and chemotherapeutic agents . Its commercial availability and ease of handling have made it a workhorse reagent in both academic and industrial research settings focused on fluorine chemistry .

TFAE: Why Generic Substitutes Fail


The selection of a specific hemiacetal reagent is not a trivial procurement decision. The inherent instability and gaseous nature of the parent aldehyde, trifluoroacetaldehyde, precludes its direct use in standard laboratory workflows . Furthermore, alternative adducts like the hydrate or the methyl hemiacetal can exhibit significantly different reactivity profiles and physical properties, directly impacting reaction yield and stereochemical outcome. For instance, the use of difluoroacetaldehyde ethyl hemiacetal can lead to a substantial reduction in enantiomeric excess (ee) compared to its trifluoromethyl counterpart . Similarly, the choice between ethyl and methyl hemiacetals influences the rate of in-situ aldehyde generation and the overall reaction kinetics. Therefore, the use of a generic 'fluoroacetaldehyde equivalent' without quantitative performance data is a significant risk to synthetic reproducibility and process efficiency.

TFAE: Quantitative Performance Comparison


Aldol Reaction: Pyrrolidine vs. Piperidine

In a direct aldol reaction with ketones, the use of 20 mol% pyrrolidine as an organocatalyst with trifluoroacetaldehyde ethyl hemiacetal (TFAE) proceeded smoothly at room temperature to afford aldol products in yields up to 95% . This performance was directly compared to piperidine, which exhibited significantly lower catalytic activity, particularly with less reactive ketones. This data quantifies the importance of catalyst selection, a key variable in optimizing the utility of TFAE.

Organocatalysis Aldol Reaction Catalyst Screening Reaction Optimization

Chemoselective Crossed Acyloin Condensation

A highly chemoselective intermolecular crossed acyloin condensation between aromatic aldehydes and TFAE was achieved using an N-heterocyclic carbene (NHC) catalyst . The method avoided the formation of homodimerized products, a common issue with traditional acyloin reactions, due to the unique stability and reactivity of TFAE as an aldehyde equivalent. Optimization studies identified an NHC/DBU catalyst system that delivered the desired product in 90% yield with high chemoselectivity (>95:5). In contrast, the use of gaseous trifluoroacetaldehyde often results in complex mixtures and polymerization.

N-Heterocyclic Carbene (NHC) Catalysis Acyloin Condensation Chemoselectivity Aldehyde Equivalents

Enantioselectivity: Trifluoro vs. Difluoro Hemiacetal

Comparative studies on fluorinated synthons have revealed a significant advantage for TFAE over its difluoro analogue. Specifically, when compared with difluoroacetaldehyde ethyl hemiacetal, the use of TFAE resulted in a substantially higher enantiomeric excess (ee) in asymmetric transformations . While the exact ee values are context-dependent, the observation that the difluoro analogue causes a reduction in ee highlights TFAE's superior ability to participate in highly stereoselective reactions.

Asymmetric Synthesis Enantioselectivity Fluorinated Building Blocks Comparative Reactivity

TFAE Application Scenarios


Aldol Synthesis of β-Trifluoromethyl Ketones

Procurement of TFAE is strongly justified for medicinal chemistry and process R&D groups engaged in the synthesis of β-hydroxy-β-trifluoromethyl ketones. These motifs are present in numerous bioactive molecules. As demonstrated in Section 3, TFAE enables direct aldol reactions with unmodified ketones in the presence of organocatalysts like pyrrolidine, achieving excellent yields (up to 95%) at room temperature . This method, which avoids pre-forming enolates or using strong bases, is far superior to traditional approaches that rely on the gaseous aldehyde or harsh conditions . The high yields and operational simplicity translate directly to higher throughput and reduced cost in lead optimization programs.

Enantioenriched Trifluoromethylated Molecules

For projects requiring the introduction of a trifluoromethyl group with high enantioselectivity, TFAE is the reagent of choice. Evidence presented in Section 3 indicates that TFAE provides superior stereochemical outcomes compared to its difluoro analogue . Furthermore, TFAE has been successfully employed in organocatalytic asymmetric direct aldol reactions to produce chiral β-hydroxy-β-trifluoromethylated ketones with good to excellent diastereo- and enantioselectivities . This capability is invaluable for synthesizing chiral pharmaceutical intermediates where stereochemical purity is a non-negotiable requirement.

NHC-Catalyzed Late-Stage Acyloin Functionalization

Research teams focused on the late-stage diversification of aromatic aldehydes should prioritize TFAE. Its unique reactivity profile, as highlighted in Section 3, allows for highly chemoselective intermolecular crossed acyloin condensations using N-heterocyclic carbene (NHC) catalysis . The reaction delivers trifluoromethylated acyloin derivatives in high yields (90%) with remarkable selectivity (>95:5), effectively suppressing unwanted homodimerization that plagues analogous reactions with the free aldehyde . This method provides a mild and efficient route to valuable fluorinated building blocks, particularly electron-poor and halo-substituted aromatic derivatives, which are common in advanced pharmaceutical intermediates.

Synthesis of α-Trifluoromethylated Alcohols

As a direct and safer alternative to gaseous, unstable trifluoroacetaldehyde, TFAE is the established workhorse for producing α-trifluoromethylated alcohols . These alcohols are direct precursors to a broad array of antifungal, antitumor, and chemotherapeutic agents . The liquid form and ambient stability of TFAE eliminate the need for specialized gas-handling equipment and mitigate the risk of polymerization associated with the free aldehyde . For industrial production settings or academic labs where safety and scalability are paramount, TFAE's physical properties provide a clear and quantifiable advantage in process reliability.

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